5-Hydrazinylquinoline hydrochloride

Descripción general

Descripción

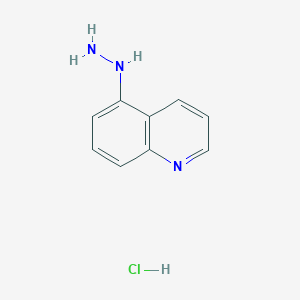

5-Hydrazinylquinoline hydrochloride is a chemical compound with the molecular formula C9H8N4HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinoline hydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods aim to improve yield and reduce reaction times while maintaining the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydrazine group into other functional groups such as azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other derivatives.

Substitution: The hydrazine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Azo compounds, azoxy compounds.

Reduction: Hydrazones, amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 5-hydrazinylquinoline derivatives. For instance, compounds derived from hydrazinylquinoline have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. In one study, derivatives exhibited an IC50 value of less than 6 µM against these bacterial strains, indicating potent antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that 5-hydrazinylquinoline derivatives can inhibit the growth of cancer cell lines such as KB (oral cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The cytotoxic activities observed suggest that these compounds may serve as promising candidates for developing new anticancer therapies .

Anti-Inflammatory Effects

In addition to antimicrobial and anticancer properties, 5-hydrazinylquinoline hydrochloride has shown anti-inflammatory effects. Studies have reported that derivatives possess anti-inflammatory activity comparable to established anti-inflammatory agents, making them potential candidates for treating inflammatory diseases .

Electrochromic Materials

The unique electron-deficient properties of hydrazine derivatives allow their application in electrochromic materials. These materials can change color in response to an electric current, making them useful in various electronic devices and smart windows .

Catalysts in Organic Synthesis

This compound has been explored as a catalyst in organic synthesis processes, particularly in carbonyl-olefin metathesis reactions. Its basic and reducing characteristics facilitate various chemical transformations, enhancing reaction efficiencies .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Antimicrobial Activity | Against Staphylococcus aureus, Bacillus subtilis | IC50 < 6 µM |

| Anticancer Properties | Inhibition of KB, HepG2, MCF7 cell lines | Significant cytotoxicity |

| Anti-Inflammatory Effects | Treatment of inflammatory diseases | Comparable efficacy to standard treatments |

| Electrochromic Materials | Smart windows and electronic devices | Color change upon electric stimulation |

| Catalysts | Organic synthesis | Enhanced reaction efficiency |

Case Study 1: Antimicrobial Efficacy

A study conducted by Ali Deeb et al. evaluated the antimicrobial properties of various hydrazinylquinoline derivatives. The results indicated that specific modifications to the hydrazine group significantly enhanced antibacterial activity against clinically relevant pathogens.

Case Study 2: Anticancer Activity

Research published in the Egyptian Journal of Chemistry demonstrated that certain hydrazinylquinoline derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for potential drug development.

Case Study 3: Industrial Applications

In a recent investigation into electrochromic materials, researchers found that incorporating hydrazinylquinoline derivatives into polymer matrices resulted in materials with enhanced electrochromic performance, paving the way for innovative applications in display technologies.

Mecanismo De Acción

The mechanism of action of 5-Hydrazinylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

5-Hydrazinoquinoline: Similar in structure but without the hydrochloride group.

Quinoline: The parent compound, which lacks the hydrazine group.

Hydrazinyl derivatives: Other compounds with hydrazine groups attached to different aromatic systems.

Uniqueness: 5-Hydrazinylquinoline hydrochloride is unique due to its specific combination of the quinoline ring and the hydrazine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Actividad Biológica

5-Hydrazinylquinoline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure with a hydrazine substituent. This unique combination is believed to contribute to its diverse biological activities. The compound typically appears as an off-white to yellowish powder and is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide.

The mechanism of action of this compound is primarily attributed to the following:

- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication processes in cancer cells.

- Enzyme Inhibition : The hydrazine group can form reactive intermediates that inhibit various enzymes, contributing to both anticancer and antimicrobial effects .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

Anticancer Properties

Research indicates that this compound may possess potent anticancer properties. In vitro studies have demonstrated its efficacy against multiple cancer cell lines. For instance, derivatives of quinoline hydrazones have shown cytotoxic activity with submicromolar GI50 values across a range of tumor types, including leukemia, lung cancer, and breast cancer .

Table 1: Summary of Anticancer Activity

| Cell Line Type | IC50 (μM) | Reference |

|---|---|---|

| Leukemia | <0.5 | |

| Non-small cell lung | <0.3 | |

| Colon cancer | <0.4 | |

| CNS cancer | <0.6 |

Antimicrobial Effects

The compound also exhibits promising antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The hydrazine moiety enhances the compound's ability to penetrate bacterial cell walls .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| E. coli | 8 | |

| Staphylococcus aureus | 4 | |

| Acinetobacter baumannii | 16 |

Case Studies and Research Findings

- Antimalarial Activity : A study explored the antimalarial potential of hydrazine derivatives, including those related to this compound. These compounds demonstrated significant efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, highlighting their potential in treating malaria .

- Cytotoxicity Assessment : In assessing the cytotoxicity of this compound, researchers found minimal toxicity to normal human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development in clinical applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have revealed that modifications on the quinoline ring significantly influence their biological activities. This knowledge is crucial for designing more effective derivatives with enhanced potency against specific targets .

Propiedades

IUPAC Name |

quinolin-5-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-9-5-1-4-8-7(9)3-2-6-11-8;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITLGYGOMCQXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.